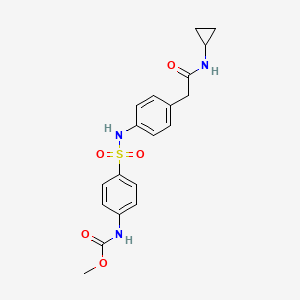
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ITCP-Bor) is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research applications due to its unique properties and mechanisms of action.
Aplicaciones Científicas De Investigación
Photonic Applications
2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its derivatives are key components in the formulation of high birefringence nematic mixtures for photonic applications, especially in the infrared, GHz, and THz range of electromagnetic radiation. These materials offer significant advantages due to their large temperature range nematic properties, making them suitable for use in devices that require precise control of light propagation and polarization. The high birefringence (Δn up to 0.5 measured at 589 nm) of these mixtures makes them particularly useful in the development of advanced photonic devices that operate across a broad spectrum of electromagnetic radiation (Dziaduszek et al., 2017).
Liquid Crystal Technology
The compound and its related derivatives have been utilized in the synthesis of novel liquid crystal materials. These materials are crucial for the advancement of liquid crystal display (LCD) technology. By incorporating boron-containing polyenes, researchers aim to develop new materials that could lead to more efficient and versatile LCDs. The potential of these boron-containing polyene systems as intermediates for synthesizing conjugated polyenes highlights their significance in creating innovative materials for display technologies. Additionally, ongoing biological testing of these compounds for potential therapeutic applications for neurodegenerative diseases underscores the multifaceted utility of these boron-based derivatives (Das et al., 2015).
High Birefringence Mixtures
New isothiocyanatotolane liquid crystals with terminal but-3-enyl substitutes demonstrate the potential of 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in creating high birefringence mixtures. These compounds, which incorporate a tolane core and but-3-enyl terminal group, show promising mesomorphic properties and physical characteristics for high-performance applications. The replacement of n-butyl chains with but-3-enyl as terminal groups increases birefringence (Δn ~ 0.394–0.430) and reduces rotational viscosity, making these derivatives suitable for high birefringence mixtures with potential applications in advanced display technologies (Li et al., 2017).
Synthesis of Boron-Capped Polyenes
The synthesis of pinacolylboronate-substituted stilbenes and their application to the synthesis of boron-capped polyenes demonstrate the versatility of 2-(3-Isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives in creating materials for liquid crystal display technology. These boron-containing polyene systems serve as potential intermediates for synthesizing conjugated polyene as new materials, showcasing their importance in the development of next-generation display technologies. The exploration of these compounds for therapeutic applications for neurodegenerative diseases further highlights the broad research potential of these materials (Das et al., 2015).
Propiedades
IUPAC Name |
2-(3-isothiocyanatophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-6-5-7-11(8-10)15-9-18/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEBGKYCPRDBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N=C=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

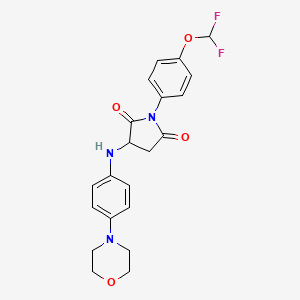
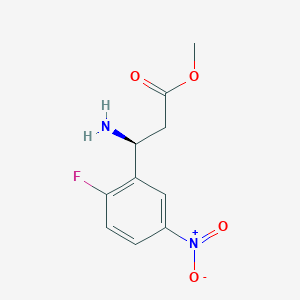
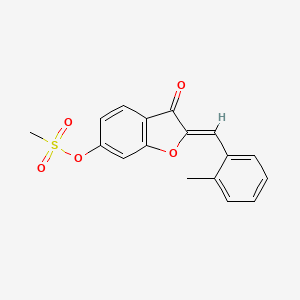
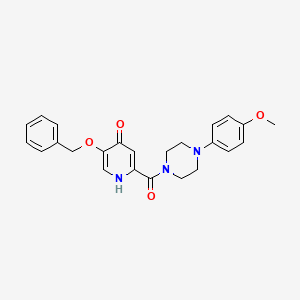
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2671999.png)
![1-Benzofuran-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2672000.png)
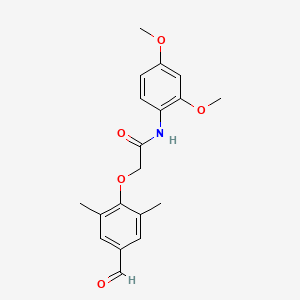
![N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2672003.png)
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[5-(2-phenylcyclopropyl)furan-2-yl]prop-2-enamide](/img/structure/B2672004.png)
![Methyl 2-{[(4-chloroanilino)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B2672005.png)

![6-[(4-ethenylphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2672013.png)
